Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate

Lipophilicity LogP Drug design

Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate (CAS 2168378-32-1) is a benzo[b]thiophene derivative that combines a 3-hydroxy group, a 2-ethoxycarbonyl ester, and a 7-iodo substituent on the fused thiophene–benzene scaffold. The compound belongs to the class of 3-hydroxybenzo[b]thiophene-2-carboxylates, which serve as versatile intermediates in medicinal chemistry and materials science.

Molecular Formula C11H9IO3S
Molecular Weight 348.16 g/mol
Cat. No. B13023832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate
Molecular FormulaC11H9IO3S
Molecular Weight348.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(S1)C(=CC=C2)I)O
InChIInChI=1S/C11H9IO3S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5,13H,2H2,1H3
InChIKeyYVWUEQYETSCJRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Hydroxy-7-iodobenzo[b]thiophene-2-carboxylate – Core Identity and Interchangeable Procurement Context


Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate (CAS 2168378-32-1) is a benzo[b]thiophene derivative that combines a 3-hydroxy group, a 2-ethoxycarbonyl ester, and a 7-iodo substituent on the fused thiophene–benzene scaffold . The compound belongs to the class of 3-hydroxybenzo[b]thiophene-2-carboxylates, which serve as versatile intermediates in medicinal chemistry and materials science. Its molecular formula is C₁₁H₉IO₃S (MW 348.16 g/mol), and it is typically supplied at ≥98% purity for research use . The presence of the iodine atom at the 7-position distinguishes it from the parent, non‑halogenated analog Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 5556-20-7, MW 222.26 g/mol) and from positional isomers such as the 4‑iodo derivative, directly affecting lipophilicity, molecular weight, and synthetic reactivity profiles that are critical for procurement decisions .

Why In‑Class Benzo[b]thiophene Carboxylates Cannot Be Interchanged – The Case for Ethyl 3-Hydroxy-7-iodobenzo[b]thiophene-2-carboxylate


Substituting Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate with a non‑iodinated or differently halogenated benzo[b]thiophene carboxylate introduces measurable differences in lipophilicity (ΔLogP ≈ 0.6), molecular weight (ΔMW ≈ 126 g/mol), and the ability to participate in palladium‑catalyzed cross‑coupling reactions . The 7‑position iodine is the least reactive site for electrophilic substitution, offering distinct chemoselectivity advantages when designing sequential functionalization sequences [1]. Even among positional isomers, electronic effects diverge significantly, meaning generic “in‑class” selection can compromise synthetic efficiency and physicochemical property profiles that directly influence downstream biological performance [1].

Quantitative Differentiation Evidence for Ethyl 3-Hydroxy-7-iodobenzo[b]thiophene-2-carboxylate


Lipophilicity Increase Over the Non‑Iodinated Parent Compound

Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate exhibits a computed LogP of 3.3882, compared to 2.7836 for the non‑iodinated analog Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate, representing a 0.6046 log unit increase . This increase is attributable to the hydrophobic contribution of the iodine substituent and is expected to enhance passive membrane permeability in biological systems.

Lipophilicity LogP Drug design Permeability

Molecular Weight Differentiation and Its Pharmacokinetic Implications

The molecular weight of Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate is 348.16 g/mol, versus 222.26 g/mol for the non‑iodinated analog, a difference of 125.9 g/mol . While this increase moves the compound further from the central range of Lipinski’s Rule of Five, it remains within acceptable limits and can be leveraged to modulate solubility, metabolic stability, and target binding kinetics.

Molecular weight Drug-likeness ADME Physicochemical properties

Ester Group Optimization: Ethyl vs. Methyl Ester Lipophilicity

Comparison between the ethyl ester target (LogP = 3.3882) and the methyl ester analog Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate (LogP = 2.9981) shows a 0.3901 log unit advantage for the ethyl ester . This difference illustrates the incremental lipophilicity gained by extending the ester alkyl chain, which can be exploited for fine‑tuning pharmacokinetic properties without altering the core scaffold.

Ester effect Lipophilicity Prodrug design LogP tuning

Positional Reactivity: 7‑Position as the Least Electrophilically Active Site

The established reactivity order for electrophilic substitution on benzo[b]thiophene is 3 > 2 > 6 > 5 > 4 > 7, meaning the 7‑position is the least reactive site [1]. Installing iodine at the 7‑position creates a compound where the halogen is relatively inert toward electrophilic attack under standard conditions, allowing chemoselective transformations at the 3‑hydroxy or 2‑ester positions or at more reactive ring carbons. This contrasts with 3‑iodo or 4‑iodo isomers, where the halogen is more prone to participation in electrophilic pathways.

Electrophilic substitution Regioselectivity Synthetic planning Chemoselectivity

Cross‑Coupling Versatility Enabled by the C–I Bond

While direct yield data for Suzuki reactions of the title compound are not available in the open literature, the broader class of 3‑iodobenzo[b]thiophene-2-carboxylates has been demonstrated to participate efficiently in palladium‑catalyzed Suzuki–Miyaura cross‑couplings [1]. In a parallel synthesis study, 3‑iodobenzo[b]thiophenes were prepared in excellent yields and further elaborated via Suzuki coupling to generate diverse compound libraries [1]. The carbon–iodine bond is inherently more reactive than carbon–bromine or carbon–chlorine bonds in oxidative addition, making iodo derivatives the preferred substrates for rapid diversification.

Suzuki coupling Palladium catalysis C–I bond Diversification

Procurement‑Relevant Application Scenarios for Ethyl 3-Hydroxy-7-iodobenzo[b]thiophene-2-carboxylate


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Enhanced Lipophilicity

Medicinal chemists aiming to improve membrane permeability of a lead series can select Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate as a starting point. The compound’s LogP of 3.39 offers a 0.60 log unit improvement over the non‑iodinated parent , directly addressing permeability bottlenecks without the need for extensive scaffold hopping. Its ethyl ester further provides a 0.39 LogP advantage over the corresponding methyl ester , enabling fine‑tuned adjustment of physicochemical properties within the same structural framework.

Synthesis of Diversified Compound Libraries via Palladium‑Catalyzed Cross‑Coupling

The C–I bond at the 7‑position serves as a versatile handle for Suzuki–Miyaura, Sonogashira, and Heck coupling reactions [2]. Researchers building focused libraries for structure–activity relationship studies can exploit this reactivity to introduce aryl, alkynyl, or alkenyl groups at the 7‑position, generating diverse analogs from a single advanced intermediate. The availability of the compound at 98% purity ensures reliable coupling outcomes.

Chemoselective Functionalization Leveraging Positional Reactivity Differences

Because the 7‑position is the least electrophilically active site on the benzo[b]thiophene core [1], the iodine substituent remains intact under electrophilic substitution conditions that functionalize the 3‑hydroxy or 2‑ester groups. This chemoselectivity advantage reduces the need for protecting group manipulations and enables more efficient synthetic routes when planning sequential derivatization of the scaffold.

Physicochemical Property Modulation for ADME Optimization

The compound’s molecular weight (348.16 g/mol) and computed LogP (3.39) place it in a distinct physicochemical space compared to the non‑halogenated analog (MW 222.26, LogP 2.78) . This property shift can be strategically employed to modulate solubility, metabolic stability, and plasma protein binding profiles in early‑stage drug discovery programs, providing a building block that expands the accessible property range of a chemical series.

Quote Request

Request a Quote for Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.